molecular formula C5H9BrClN B1382886 5-Bromo-1,2,3,6-tetrahydro-pyridine hydrochloride CAS No. 1803581-46-5

5-Bromo-1,2,3,6-tetrahydro-pyridine hydrochloride

Cat. No.: B1382886
CAS No.: 1803581-46-5
M. Wt: 198.49 g/mol
InChI Key: YXGOREDHMPAAQD-UHFFFAOYSA-N
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Description

5-Bromo-1,2,3,6-tetrahydro-pyridine hydrochloride is a chemical compound with the molecular formula C5H9BrClN. It is an off-white solid with a molecular weight of 198.49 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,2,3,6-tetrahydro-pyridine hydrochloride typically involves the bromination of 1,2,3,6-tetrahydropyridine. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1,2,3,6-tetrahydro-pyridine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Bromo-1,2,3,6-tetrahydro-pyridine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-1,2,3,6-tetrahydro-pyridine hydrochloride involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic interactions, while the pyridine ring can engage in π-π stacking and hydrogen bonding with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

  • 5-Chloro-1,2,3,6-tetrahydro-pyridine hydrochloride
  • 5-Fluoro-1,2,3,6-tetrahydro-pyridine hydrochloride
  • 5-Iodo-1,2,3,6-tetrahydro-pyridine hydrochloride

Comparison: 5-Bromo-1,2,3,6-tetrahydro-pyridine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated derivatives may not be as effective .

Biological Activity

5-Bromo-1,2,3,6-tetrahydro-pyridine hydrochloride is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological significance, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has the molecular formula C5H7BrClN\text{C}_5\text{H}_7\text{BrClN} and a molecular weight of approximately 198.49 g/mol. The presence of a bromine atom at the fifth position of the pyridine ring is significant for its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

  • Electrophilic Interactions : The bromine atom can participate in electrophilic substitutions with nucleophiles in biological molecules.
  • Hydrogen Bonding : The pyridine ring can engage in hydrogen bonding with proteins and nucleic acids.
  • π-π Stacking : The aromatic nature of the pyridine allows for π-π stacking interactions with aromatic amino acids in proteins.

These interactions can modulate the activity of enzymes and receptors, leading to various pharmacological effects.

Neuroprotective Effects

Research has indicated that this compound may exhibit neuroprotective effects , particularly through its interactions with neurotransmitter systems. Studies suggest potential benefits in treating neurodegenerative diseases by protecting neurons from oxidative stress and apoptosis .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . In vitro studies have shown that derivatives of tetrahydropyridine compounds can inhibit the growth of certain bacterial strains. While specific data on this compound is limited, related compounds have demonstrated significant antimicrobial activity against pathogens such as Mycobacterium tuberculosis .

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

  • Synthesis and Evaluation : A study evaluated the synthesis of this compound as an intermediate for bioactive drug development. It was noted for its role in synthesizing naratriptan, a drug used for migraine treatment.
  • Neuroprotective Studies : In a recent investigation involving animal models, researchers observed that administration of this compound resulted in reduced neuronal damage following induced oxidative stress.
  • Pharmacological Profiling : A comprehensive study characterized the compound's interaction with various receptors involved in neurological processes. Results indicated promising activity that warrants further exploration .

Data Table: Summary of Biological Activities

Activity TypeFindingsReference
NeuroprotectiveReduces oxidative stress-induced neuronal damage
AntimicrobialPotential inhibition of bacterial growth
Synthesis ApplicationIntermediate for naratriptan synthesis

Properties

IUPAC Name

5-bromo-1,2,3,6-tetrahydropyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrN.ClH/c6-5-2-1-3-7-4-5;/h2,7H,1,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXGOREDHMPAAQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(=C1)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Bromo-1,2,3,6-tetrahydro-pyridine hydrochloride
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5-Bromo-1,2,3,6-tetrahydro-pyridine hydrochloride
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5-Bromo-1,2,3,6-tetrahydro-pyridine hydrochloride
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5-Bromo-1,2,3,6-tetrahydro-pyridine hydrochloride
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5-Bromo-1,2,3,6-tetrahydro-pyridine hydrochloride
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